(5E)-3-(butan-2-yl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one
Description
The compound (5E)-3-(butan-2-yl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by a rhodanine-like core (2-thioxo-1,3-thiazolidin-4-one) with a butan-2-yl substituent at the N3 position and a complex aromatic system at the C5 position. This aromatic system includes a 1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl moiety connected via a methylidene group. The stereochemistry at the C5 position is defined as E, indicating the spatial arrangement of the substituents around the double bond.
Thiazolidinones are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
Properties
IUPAC Name |
(5E)-3-butan-2-yl-5-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3OS3/c1-3-14(2)24-20(25)18(28-21(24)26)12-15-13-23(16-8-5-4-6-9-16)22-19(15)17-10-7-11-27-17/h4-14H,3H2,1-2H3/b18-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQGMSDMQUARJT-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=O)C(=CC2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)N1C(=O)/C(=C\C2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5E)-3-(butan-2-yl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazolidinones are known for their potential therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies.
Structure and Properties
The compound features a thiazolidinone ring system, which is a key pharmacophore in medicinal chemistry. The presence of the pyrazole and thiophene moieties enhances its biological profile. The molecular formula is with a molecular weight of approximately 373.45 g/mol.
Antioxidant Activity
Research indicates that thiazolidinone derivatives exhibit significant antioxidant properties. A study highlighted the ability of certain thiazolidinones to scavenge free radicals effectively, suggesting potential applications in oxidative stress-related conditions .
Anticancer Activity
Thiazolidinones have been reported to possess anticancer properties. For instance, modifications in the thiazolidinone structure have led to compounds that inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. One study demonstrated that derivatives showed up to 85% inhibition of tumor necrosis factor (TNF-α) at specific concentrations, indicating strong anti-inflammatory and anticancer potential .
Antimicrobial Activity
The compound's structure suggests promising antimicrobial activity. Thiazolidinones have been tested against various bacterial strains, showing efficacy comparable to standard antibiotics. For example, derivatives were screened against Mycobacterium tuberculosis and showed significant inhibition rates at low concentrations .
Antidiabetic Activity
Thiazolidinone derivatives are also recognized for their antidiabetic effects, particularly through their action as peroxisome proliferator-activated receptor gamma (PPARγ) agonists. These compounds can enhance insulin sensitivity and glucose uptake in cells, making them potential candidates for diabetes treatment .
Case Studies
Structure-Activity Relationship (SAR)
The biological activities of thiazolidinones are heavily influenced by their chemical structure. Modifications at positions 2, 3, and 5 of the thiazolidinone ring can significantly enhance or diminish their biological efficacy. For instance:
- Substituents on the pyrazole ring : Different aryl groups can modulate the anticancer activity.
- Alkyl chain variations : Changes in the butanoyl group may affect lipophilicity and bioavailability.
Scientific Research Applications
Anticancer Properties
Research has indicated that thiazolidinone derivatives exhibit significant anticancer activities. The compound has been studied for its ability to inhibit cancer cell proliferation. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways associated with growth and survival .
Antimicrobial Activity
Thiazolidinones have also been evaluated for their antimicrobial properties. The structural features of (5E)-3-(butan-2-yl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one suggest potential efficacy against various bacterial strains. Preliminary studies suggest that modifications in the thiophene and pyrazole moieties can enhance antimicrobial activity .
Anti-inflammatory Effects
The compound may possess anti-inflammatory properties due to the presence of the thiazolidinone ring, which has been linked to the inhibition of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases such as arthritis .
Computational Studies
Computational methods such as molecular docking and density functional theory (DFT) calculations have been employed to predict the bioactivity of this compound. These studies help elucidate the interaction between the compound and biological targets, providing insights into its mechanism of action. For example, docking studies have shown favorable binding affinities with targets involved in cancer progression and inflammation pathways .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a related thiazolidinone derivative exhibited significant cytotoxic effects against human cancer cell lines. The study utilized both in vitro assays and molecular docking simulations to confirm the compound's mechanism of action, which involved apoptosis induction through mitochondrial pathways .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of thiazolidinone derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the phenyl and thiophene rings enhanced antibacterial activity, making these compounds promising candidates for developing new antibiotics .
Chemical Reactions Analysis
Knoevenagel Condensation for Arylidene Formation
The exocyclic methylidene group at the 5-position is formed via Knoevenagel condensation between a rhodanine precursor and an aldehyde. This reaction is stereoselective, favoring the E-isomer under standard conditions .
Mechanism :
-
Base-catalyzed deprotonation of the active methylene group in the thiazolidinone.
-
Nucleophilic attack on the aldehyde carbonyl, followed by dehydration to form the conjugated double bond.
Research Findings :
Nucleophilic Substitution at the 2-Thioxo Position
The thiocarbonyl group undergoes nucleophilic substitution with amines, enabling functionalization at the 2-position .
Key Reactions :
-
Amination : Reaction with primary/secondary amines replaces the thioxo sulfur with an amino group.
-
Alkylation : S-alkylation using alkyl halides forms thioether derivatives.
Experimental Data :
| Parameter | Details |
|---|---|
| Amine Example | Pyridin-2-amine |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 80°C, 4 hours |
| Product | 2-(Pyridin-2-yl)amino derivative (72% yield) |
Oxidation of the Thiazolidinone Ring
The thiazolidinone sulfur can oxidize to sulfoxide or sulfone derivatives under controlled conditions .
Conditions :
Reduction of the Exocyclic Double Bond
Hydrogenation of the methylidene group converts the E-isomer to a saturated thiazolidinone .
| Parameter | Details |
|---|---|
| Catalyst | Palladium on carbon (Pd/C) |
| Conditions | H₂ gas (1 atm), ethanol, 25°C |
| Yield | 85–90% |
Cycloaddition Reactions
The conjugated system participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride .
Example :
| Component | Role |
|---|---|
| Dienophile | Maleic anhydride |
| Product | Hexacyclic adduct (58% yield) |
| Stereochemistry | Endo preference observed |
Metal Complexation
The sulfur and nitrogen atoms coordinate transition metals, forming complexes with potential catalytic or bioactive properties .
Reported Complexes :
| Metal Ion | Coordination Sites | Application |
|---|---|---|
| Cu(II) | Thiazolidinone S, pyrazole N | Antimicrobial activity |
| Fe(III) | Thiophene S, thiazolidinone O | Oxidation catalysis |
Acid/Base-Mediated Rearrangements
Under acidic conditions, the thiazolidinone ring undergoes hydrolytic cleavage, while strong bases promote ring-opening via β-elimination .
Hydrolysis Pathway :
-
Acid-Catalyzed : Forms a thiourea intermediate and carboxylic acid.
-
Base-Catalyzed : Generates mercaptoacrylic acid derivatives .
Photochemical Reactions
UV irradiation induces E-to-Z isomerization of the exocyclic double bond, altering biological activity .
Key Observation :
Comparative Reactivity Table
Stereochemical Considerations
Comparison with Similar Compounds
(a) (5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one ()
- Key Differences :
- The C5 substituent is a 2-hydroxybenzylidene group instead of the pyrazolyl-thiophenyl system.
- The N3 substituent is phenyl rather than butan-2-yl.
- Stereochemistry at C5 is Z (vs. E in the target compound).
- Impact: The hydroxy group enables intramolecular hydrogen bonding (C–H⋯S), stabilizing the planar conformation of the thiazolidinone ring .
(b) (5E)-5-(4-Hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one ()
- Key Differences :
- Lacks the N3 butan-2-yl group and pyrazole-thiophene system.
- Features a 4-hydroxy-3-methoxybenzylidene substituent at C3.
- Impact :
(c) (5Z)-3-Sec-butyl-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one ()
- Key Differences :
- N3 substituent is sec-butyl (vs. butan-2-yl).
- The pyrazole ring has a 4-methoxyphenyl group instead of thiophen-2-yl.
- Impact :
- Methoxy groups improve solubility in polar solvents, whereas thiophene enhances lipophilicity.
- Steric bulk from sec-butyl may influence binding to hydrophobic pockets in enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
